molecular formula C4H2Br2F2N2 B13467580 5-bromo-1-(bromodifluoromethyl)-1H-imidazole

5-bromo-1-(bromodifluoromethyl)-1H-imidazole

Cat. No.: B13467580
M. Wt: 275.88 g/mol
InChI Key: MYMDAHKATSUTAQ-UHFFFAOYSA-N
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Description

5-bromo-1-(bromodifluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and bromodifluoromethyl groups attached to the imidazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(bromodifluoromethyl)-1H-imidazole typically involves the bromination of 1-(bromodifluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can be employed to achieve high efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(bromodifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-bromosuccinimide (NBS): For bromination reactions.

    Hydrobromic Acid (HBr): For bromination and substitution reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield imidazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-1-(bromodifluoromethyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-1-(bromodifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine and bromodifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-1-(bromodifluoromethyl)-1H-imidazole include:

    5-bromo-1H-imidazole: Lacks the bromodifluoromethyl group.

    1-(bromodifluoromethyl)-1H-imidazole: Lacks the additional bromine atom.

    5-bromo-2-methyl-1H-imidazole: Contains a methyl group instead of the bromodifluoromethyl group.

Uniqueness

The presence of both bromine and bromodifluoromethyl groups in this compound makes it unique compared to its analogs.

Properties

Molecular Formula

C4H2Br2F2N2

Molecular Weight

275.88 g/mol

IUPAC Name

5-bromo-1-[bromo(difluoro)methyl]imidazole

InChI

InChI=1S/C4H2Br2F2N2/c5-3-1-9-2-10(3)4(6,7)8/h1-2H

InChI Key

MYMDAHKATSUTAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)C(F)(F)Br)Br

Origin of Product

United States

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